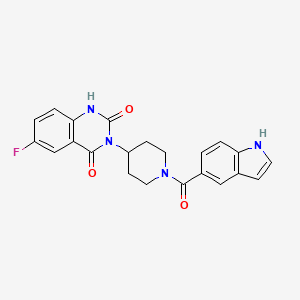![molecular formula C29H22O7 B2577704 4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-6,8-dimethyl-2H-chromen-2-one CAS No. 637751-49-6](/img/structure/B2577704.png)
4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-6,8-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-6,8-dimethyl-2H-chromen-2-one is a synthetic organic compound designed with a unique polycyclic structure. This complex molecule is characterized by its significant structural components, which include chromen and benzodioxin moieties, indicative of potential diverse bioactivities and applications in various fields such as medicinal chemistry and industrial applications.
Mechanism of Action
Target of Action
It is generally related to compounds useful as immunomodulators .
Biochemical Pathways
Given its potential role as an immunomodulator , it may be involved in modulating immune response pathways.
Result of Action
As a potential immunomodulator , it may influence the immune response at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
NPD1674 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of NPD1674 is complex and involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has long-term effects on cellular function observed in in vitro or in vivo studies .
Subcellular Localization
It is known that the compound may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-6,8-dimethyl-2H-chromen-2-one is intricate and typically involves multiple steps:
Construction of the 2,3-dihydrobenzo[b][1,4]dioxin ring: : This step often begins with the cyclization of appropriate precursors under acidic conditions.
Formation of the chromen ring system: : The chromen core is constructed through condensation reactions involving suitable aldehydes and enolates.
Introduction of the oxo group and linkage formation: : This step usually entails the utilization of selective oxidation conditions followed by etherification to connect the chromen and benzodioxin components.
Industrial Production Methods: Industrial-scale synthesis of this compound may employ optimized versions of the lab-scale reactions, focusing on enhanced yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and catalytic processes to streamline the synthetic sequence.
Types of Reactions:
Oxidation: The compound may undergo oxidation at various sites, especially the benzylic and allylic positions.
Reduction: Reduction of the oxo group can lead to the formation of corresponding alcohol derivatives.
Substitution: Substitution reactions can occur on the aromatic rings, potentially introducing various functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substituting agents: Electrophiles like halogens, alkylating agents under Friedel-Crafts conditions.
Major Products:
Oxidized derivatives: : Products with additional ketone or carboxyl functionalities.
Reduced derivatives: : Alcohol derivatives.
Substituted derivatives: : Functionalized aromatic rings with varying groups based on the substitution reactions.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes, aiding in studying metal-ligand interactions. Biology: Potentially investigated for its role in modulating biological pathways due to its complex structure, showing promise as a tool in biochemical assays. Medicine: Studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Industry: Utilized in the creation of advanced materials, including organic semiconductors and photonics, due to its unique structural attributes.
Comparison with Similar Compounds
4H-chromen-4-one derivatives
2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid derivatives
6,8-dimethyl-4H-chromen-2-one derivatives
Properties
IUPAC Name |
4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxymethyl]-6,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O7/c1-16-9-17(2)29-22(10-16)19(12-27(30)36-29)14-34-20-4-5-21-25(13-20)35-15-23(28(21)31)18-3-6-24-26(11-18)33-8-7-32-24/h3-6,9-13,15H,7-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXXCBUXRVIXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCCO6)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-[1-[4-(dimethylsulfamoyl)phenyl]propan-2-ylamino]-4-oxobut-2-enoate](/img/structure/B2577623.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2577625.png)
![[(2S,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanol](/img/structure/B2577626.png)
![N-(3,4-dimethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2577630.png)
![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2577633.png)
![1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2577634.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2577637.png)


![2-{1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2577642.png)
![1,7-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2577643.png)
